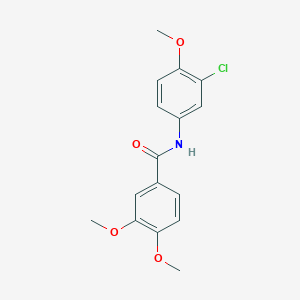

N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions, where aminophenols react with acid chlorides in solvents like THF (tetrahydrofuran). For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, showcases this method. The process is characterized by its use of ¹H NMR, ¹³C NMR, and elemental analysis for characterization, alongside single crystal X-ray diffraction and DFT calculations to determine molecular structure (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide is often elucidated using X-ray crystallography and computational methods like DFT. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the minor but significant influence these interactions have on bond lengths, angles, and the conformational arrangement of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide and its analogs can be explored through reactions such as annulation, which involves sequential regioselective ortho-C–H amidation and cyclization to yield complex structures. These reactions are facilitated by catalysts like Cp*Rh(III), offering pathways to synthesize derivatives with potentially valuable biological activities (Xiong et al., 2018).

Physical Properties Analysis

The physical properties, including thermodynamic characteristics of related compounds, can be determined through spectroscopic and calorimetric studies. For methoxyphenols and dimethoxybenzenes, which share structural similarities with N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide, studies focus on enthalpies of formation, vapor pressure, and vaporization. These properties are crucial for understanding the compound's stability, reactivity, and potential application areas (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide can be inferred from studies on similar compounds, focusing on aspects like hydrogen bonding, substitution effects, and reactivity towards other chemical entities. For example, the understanding of inter- and intramolecular hydrogen bonds in methoxyphenols provides insights into the compound's ability to form stable complexes and its reactivity profile (Varfolomeev et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

It is believed to interact with its target receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The biochemical pathways affected by N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide are not fully known. Given its target, it may influence pathways related to cell migration and differentiation. More research is needed to identify the specific pathways and their downstream effects .

Result of Action

Given its target, it may influence cell migration, adhesion, and differentiation . .

properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-20-13-7-5-11(9-12(13)17)18-16(19)10-4-6-14(21-2)15(8-10)22-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNAYXLBLVEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)

![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)